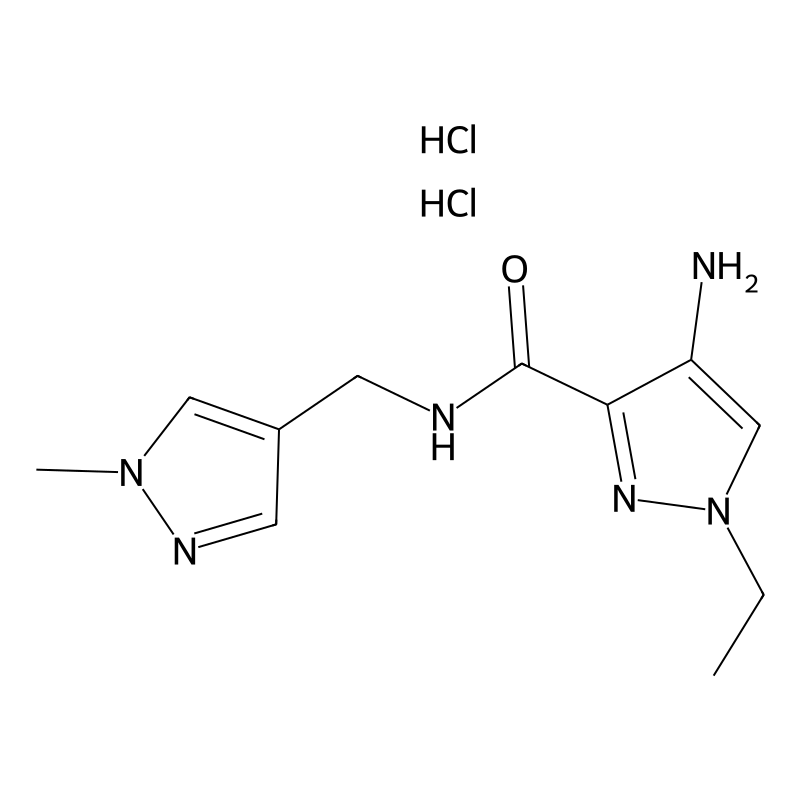

4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-3-carboxamide dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Search Results: A search of scientific databases like PubChem and Google Scholar using the full chemical name or synonyms yielded no published research articles or patents directly referencing this compound.

- Limited Commercial Availability: While some chemical suppliers list this compound in their catalogs, there is no mention of its intended use or research applications [, ].

Future Research Potential

- Pyrazole Core: The presence of a pyrazole ring system is a common feature in many biologically active molecules []. Pyrazoles can exhibit diverse pharmacological properties, making this compound a potential candidate for drug discovery efforts.

- Functional Groups: The molecule also contains functional groups like amine and amide, which can participate in various chemical reactions and interactions with biological targets.

4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride is a synthetic compound characterized by its complex structure, which includes multiple nitrogen-containing rings and functional groups. Its molecular formula is C11H18Cl2N6O, indicating the presence of two chlorine atoms, six nitrogen atoms, and various carbon and oxygen atoms. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications .

- Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can act as nucleophiles.

- Hydrolysis: The amide bond may hydrolyze under acidic or basic conditions.

- Reductive amination: The compound can be synthesized or modified through reductive amination processes involving aldehydes or ketones.

These reactions are essential for exploring its reactivity and potential modifications for enhanced biological activity.

4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride exhibits significant biological activities, primarily due to its pyrazole structure. Research indicates that compounds in this class can demonstrate:

- Antitumor activity: Some pyrazoles have been shown to inhibit cancer cell proliferation.

- Anti-inflammatory effects: They may modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Antimicrobial properties: Certain derivatives exhibit activity against various bacterial strains.

These activities suggest potential therapeutic applications in oncology and infectious disease management .

The synthesis of 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride typically involves multi-step organic reactions:

- Formation of the pyrazole ring: Starting from appropriate hydrazine derivatives and carbonyl compounds.

- Amidation: Introducing the carboxamide functionality through reaction with carboxylic acids or their derivatives.

- Final modification: Ethylation and methylation steps to achieve the desired substituents on the pyrazole ring.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

This compound has several applications across various fields:

- Pharmaceutical development: Due to its biological activities, it is a subject of interest for drug development targeting cancer and inflammation.

- Research tool: It can be used in biochemical assays to study pyrazole-related pathways.

- Agricultural chemistry: Potential use as a pesticide or herbicide due to its antimicrobial properties.

The versatility of this compound makes it valuable in both research and application contexts .

Interaction studies involving 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride focus on its binding affinities with various biological targets:

- Enzyme inhibition: Investigating how it inhibits specific enzymes linked to disease pathways.

- Receptor interactions: Understanding its affinity for receptors involved in pain and inflammation signaling.

Such studies are crucial for elucidating its mechanism of action and refining its therapeutic potential .

Several compounds share structural similarities with 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-N-methylpyrazole | Contains a methyl group instead of ethyl | Different biological activity profile |

| 3-Carbamoylpyrazole | Lacks ethyl substitution | Focused on agricultural applications |

| 5-Methylpyrazole | Methyl substitution at position 5 | Exhibits distinct pharmacological activities |

These compounds highlight the uniqueness of 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride, particularly in its specific substituents that influence its biological activity and potential applications .